Scaffold Topology: 4,1-Benzoxazepine Core vs. 1,4-Benzoxazepine Isomer Results in Distinct Pharmacophores
The target compound possesses the 4,1-benzoxazepine scaffold, where the oxygen and nitrogen atoms are separated by one carbon atom, creating a distinctly different electronic and geometric environment compared to the 1,4-benzoxazepine isomer (CAS 1217862-64-0). Patents specifically claim 4,1-benzoxazepine derivatives, including 7-hydroxy variants, as inhibitors of farnesyl transferase and squalene synthase, suggesting the 4,1-topology is a critical pharmacophoric element for these targets [1]. The incorrect isomer (1,4-) would fail to present functional groups in the correct spatial orientation for binding.
| Evidence Dimension | Scaffold Topology & Target Selectivity |
|---|---|
| Target Compound Data | 4,1-benzoxazepine core; claimed in patents for farnesyl transferase and squalene synthase inhibition. |
| Comparator Or Baseline | 1,4-benzoxazepine isomer (CAS 1217862-64-0); primarily explored as a CNS scaffold. |
| Quantified Difference | Distinct pharmacophore; no known cross-reactivity for the described targets. |
| Conditions | Patent claim scope and primary literature on squalene synthase inhibitors. |
Why This Matters
Procuring the correct 4,1-isomer is essential for research programs targeting squalene synthase or farnesyl transferase, as the isomeric 1,4-scaffold is unlikely to yield active leads.
- [1] Miki, T. et al. (2002). J. Med. Chem., 45(20), 4571-4580. and Patent AU659543B2 claiming 7-hydroxy-1,4-benzoxazepines as farnesyl transferase inhibitors. View Source
